molecular formula C19H19ClFN3O3S B2588067 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide CAS No. 478030-77-2

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B2588067
CAS No.: 478030-77-2
M. Wt: 423.89
InChI Key: ZOUBWZKLUOLDRC-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 1-position with a 4-chlorobenzenesulfonyl group and at the 4-position with a carbohydrazide moiety. The carbohydrazide is further functionalized with a (4-fluorophenyl)methylidene Schiff base (E-configuration). Its molecular formula is C19H18ClFN3O3S, with a molecular weight of 422.88 g/mol. The sulfonyl group enhances metabolic stability, while the fluorophenyl substituent may improve lipophilicity and target binding affinity .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(4-fluorophenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3S/c20-16-3-7-18(8-4-16)28(26,27)24-11-9-15(10-12-24)19(25)23-22-13-14-1-5-17(21)6-2-14/h1-8,13,15H,9-12H2,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUBWZKLUOLDRC-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide is a synthetic molecule that has garnered attention in pharmacological research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic potentials based on recent studies.

Molecular Characteristics

  • Molecular Formula : C14H14ClFN4O2S
  • Molecular Weight : 337.75 g/mol
  • SMILES Notation : Fc1ccc(N=C(N)N)cc1S(=O)(=O)C

Structural Analysis

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the chlorobenzenesulfonyl and fluorophenyl groups enhances its pharmacological properties.

Antibacterial Activity

Recent studies indicate that derivatives of this compound exhibit significant antibacterial properties. A synthesized series of compounds, including those with the piperidine moiety, showed moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Pseudomonas aeruginosaWeak
Staphylococcus aureusWeak

The antibacterial efficacy was assessed through standard disc diffusion methods, demonstrating that the compound's structure plays a crucial role in its interaction with bacterial membranes and enzymes .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) : The synthesized derivatives displayed strong inhibitory effects, making them potential candidates for treating neurodegenerative diseases.
  • Urease Inhibition : The compounds exhibited significant urease inhibition, which is relevant in treating infections caused by urease-producing bacteria .

Docking Studies

Molecular docking studies have elucidated the interaction mechanisms between the compound and target proteins. These studies indicated favorable binding affinities with key amino acids involved in enzymatic reactions, supporting the observed biological activities .

Study 1: Antibacterial Screening

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various piperidine derivatives and evaluated their antibacterial activity. The results highlighted that compounds with the sulfonyl group showed enhanced activity against Salmonella typhi and Bacillus subtilis, suggesting that structural modifications can lead to improved pharmacological profiles .

Study 2: Enzyme Inhibition Analysis

Another investigation focused on the enzyme inhibition capabilities of the synthesized compounds. The study found that certain derivatives had IC50 values indicating strong inhibition of AChE and urease, which are crucial for developing treatments for Alzheimer’s disease and urinary tract infections, respectively .

Study 3: Pharmacological Potential

Research has shown that compounds containing the piperidine nucleus are associated with various pharmacological activities, including anesthetic effects and hypoglycemic action. This broad spectrum of activity underlines the therapeutic potential of derivatives like this compound .

Scientific Research Applications

Pharmacological Applications

  • Inhibitors of Enzymatic Activity
    • This compound has been studied for its ability to inhibit certain enzymes that are implicated in metabolic disorders. Research indicates that derivatives of piperidine compounds can act as effective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is significant in the treatment of type II diabetes and metabolic syndrome .
  • Anticancer Properties
    • The sulfonamide moiety present in the compound is known for its role in anticancer activity. Compounds similar to this have shown promise as inhibitors of cancer cell proliferation by interfering with specific signaling pathways . Studies have indicated that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development.
  • Neurological Applications
    • There is emerging evidence suggesting that compounds with a piperidine structure can exhibit neuroprotective effects. The specific compound may influence neurotransmitter systems and could be explored for applications in treating neurological disorders such as depression or anxiety .

Case Study 1: Inhibition of 11β-HSD1

A study conducted by researchers at Bayer AG demonstrated that certain piperidine derivatives, including those structurally related to the compound , exhibited IC50 values less than 1 μM against 11β-HSD1, showcasing their potential efficacy in treating metabolic diseases .

Case Study 2: Anticancer Activity

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis and evaluation of piperidine derivatives for anticancer activity. The study reported that these compounds were effective against various cancer cell lines, indicating a promising avenue for drug development .

Case Study 3: Neuroprotective Effects

A study investigating the neuroprotective properties of piperidine derivatives found that these compounds could modulate calcium channels, which are crucial for neuronal function. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound 422.88 4-ClC₆H₄SO₂, 4-FC₆H₄CH=N Piperidine
2-(4-Benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide () 434.50 Biphenyl, benzylpiperazine Piperazine
1-(3-Fluorobenzyl)-N′-(2-thienylcarbonyl)-4-piperidinecarbohydrazide () 376.43 3-Fluorobenzyl, thienylcarbonyl Piperidine
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide () 461.90 4-Nitrophenethyl, 4-ClC₆H₄SO₂ Piperidinylidene
1-(2-Chloro-4-fluorobenzyl)-N'-[(1E)-(4-chloro-3-nitrophenyl)methylene]piperidine-4-carbohydrazide () 453.29 2-Cl-4-F-benzyl, 4-Cl-3-NO₂-phenyl Piperidine
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide () 435.93 4-MeC₆H₄SO₂, 4-ClC₆H₄CO Piperidine

Key Observations :

  • Piperidine vs. Piperazine : The target compound and share a piperidine core, while uses a piperazine, which introduces an additional nitrogen atom, altering electronic properties .
  • Substituent Effects : The 4-fluorophenyl group in the target compound contrasts with the 3-fluorobenzyl () or 4-nitrophenethyl () groups, impacting steric and electronic interactions .
  • Sulfonyl vs.

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group in the target compound increases lipophilicity compared to the nitro-substituted analogs (), which are more polar .
  • Molecular Weight : The target compound (422.88 g/mol) is lighter than (453.29 g/mol) due to the absence of a nitro group .
  • Solubility : Sulfonyl groups (e.g., 4-ClC₆H₄SO₂) generally reduce aqueous solubility compared to carboxamides () .

Q & A

Basic Question

  • HPLC-PDA : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+^+ peaks matching the molecular formula (e.g., C20_{20}H19_{19}ClFN3_3O3_3S) .

How do substituent variations (e.g., halogen position, sulfonyl groups) impact biological activity?

Advanced Question
Substituents modulate:

  • Lipophilicity : Fluorine at the 4-position enhances blood-brain barrier penetration, while chlorine increases metabolic stability .
  • Target Binding : Sulfonyl groups improve affinity for carbonic anhydrase isoforms (e.g., CA IX/XII), as demonstrated in analogs with IC50_{50} values <100 nM .
  • Synthetic Feasibility : Bulky substituents (e.g., 3,5-dichloro) reduce yields due to steric hindrance during condensation .

What strategies optimize reaction yields for hydrazone formation in this compound?

Advanced Question

  • Catalyst Screening : Use p-toluenesulfonic acid (10 mol%) to accelerate imine formation while minimizing side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, increasing yields by 15–20% .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes with controlled microwave heating (80°C) .

How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Advanced Question

  • Enzyme Assays : Test inhibition against carbonic anhydrase isoforms (CA I, II, IX) using a stopped-flow CO2_2 hydration assay .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., sulfonyl-Zn2+^{2+} coordination in CA active sites) .
  • Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

What are the recommended storage conditions to ensure compound stability?

Basic Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl-hydrazone bond .
  • Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers >48 hours .

How should researchers address discrepancies in biological activity data across similar derivatives?

Advanced Question

  • Structural-Activity Relationship (SAR) Analysis : Compare IC50_{50} values of analogs with varying substituents (e.g., 4-F vs. 4-Cl) to identify critical pharmacophores .
  • Cellular Uptake Studies : Use fluorescently tagged derivatives to quantify intracellular accumulation via flow cytometry .
  • Metabolite Profiling : LC-MS/MS can detect hydrolyzed byproducts (e.g., free hydrazides) that reduce efficacy .

What analytical techniques are suitable for studying the compound’s degradation pathways?

Advanced Question

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions, then analyze by LC-MS to identify degradation products .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (typically >200°C for sulfonamide derivatives) .
  • UV-Vis Spectroscopy : Monitor hydrazone bond cleavage at λ~320 nm under accelerated light stress .

How can computational chemistry aid in designing more potent derivatives?

Advanced Question

  • Pharmacophore Modeling : Identify essential features (e.g., sulfonyl group, aromatic π-stacking) using tools like Schrödinger’s Phase .
  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., replacing Cl with CF3_3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.